6-chloropyridine-2-carbonyl Chloride
Overview
Description
6-Chloropyridine-2-carbonyl chloride is a chemical compound that is related to various chlorinated pyridine derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for advanced applications. The chloropyridine moiety is a common structural feature in many biologically active compounds, and the presence of chlorine atoms can significantly influence their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can be achieved through various methods. For instance, the unusual C-6 lithiation of 2-chloropyridine mediated by a superbase, as described in one study, provides a new access to 6-functional-2-chloropyridines and chloro-bis-heterocycles . This method demonstrates the potential for regioselective functionalization of the pyridine ring, which is crucial for the synthesis of 6-chloropyridine-2-carbonyl chloride and related compounds. Additionally, the one-pot template reaction involving cobalt chloride is another example of synthesizing pyridylcobalt chlorides, which could be related to the synthesis of 6-chloropyridine-2-carbonyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be characterized using various spectroscopic techniques. For example, the molecular structure of a related compound, methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined using X-ray crystallography . Such structural analyses are essential for understanding the geometry and electronic distribution within the molecule, which in turn affects its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Chlorinated pyridines can undergo a variety of chemical reactions. The presence of a carbonyl group adjacent to the pyridine ring, as in 6-chloropyridine-2-carbonyl chloride, can lead to reactions with nucleophiles or facilitate the formation of heterocyclic compounds through cyclization reactions. The study of the photocatalytic degradation of 3,5,6-trichloro-2-pyridinol, a related degradation product of chlorpyrifos, provides insights into the potential chemical transformations that chlorinated pyridines can undergo under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by the presence of chlorine atoms and other functional groups
Scientific Research Applications
Organopalladium(II) Complexes
6-Chloropyridine-2-carbonyl chloride has been utilized in the formation of organopalladium(II) complexes. These complexes exhibit stability and their chloride ligand can be readily replaced by other halides and pseudohalides. Such organopalladium(II) complexes have been characterized using various analytical techniques and found to catalyze the cross-coupling reaction between 2,6-dichloropyridine and methylmagnesium bromide, selectively producing 2-methyl-6-chloropyridine. This indicates their potential utility in organic synthesis and catalysis (Isobe et al., 1986).
Synthesis of Novel Heterocyclic Compounds
The compound plays a critical role in the synthesis of novel heterocyclic compounds. For example, it has been involved in the synthesis of 5,7‐dihydro‐5‐oxopyrido[3′,2′:5,6]pyrimido[1,2‐a]benzimidazoles. These newly formed compounds have been structurally confirmed by their ir and 1H NMR spectra, showcasing the compound's importance in the development of new molecules with potential applications in pharmaceuticals and materials science (Caroti et al., 1986).
Photocatalytic Studies
In photocatalytic research, 6-chloropyridine-2-carbonyl chloride derivatives have been used to study their photolytic degradation. For instance, 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, has been examined under photocatalytic conditions, revealing insights into its degradation mechanism and potential applications in environmental remediation and pollution control (Žabar et al., 2016).
Fungicidal Activity
The role of 6-chloropyridine-2-carbonyl chloride in the synthesis of fungicidal compounds has been explored. Derivatives of this compound have shown inhibitory effects against various strains, highlighting its significance in the development of new fungicides and agricultural chemicals (Xiao-lin, 2013).
Catalytic Applications
Its derivatives have found applications in catalysis. For instance, nickel-catalyzed cross-electrophile coupling of aryl chlorides with primary alkyl chlorides using derivatives of 6-chloropyridine-2-carbonyl chloride has been reported. This showcases the compound's utility in facilitating complex chemical reactions that are crucial in pharmaceuticals and fine chemical synthesis (Kim et al., 2020).
properties
IUPAC Name |
6-chloropyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXGKMKACLIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449177 | |
Record name | 6-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-2-carbonyl Chloride | |
CAS RN |
80099-98-5 | |
Record name | 6-Chloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80099-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloropyridine-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.